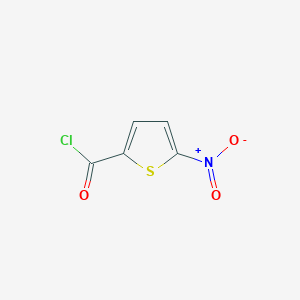

5-Nitrothiophene-2-carbonyl chloride

Descripción general

Descripción

5-Nitrothiophene-2-carbonyl chloride is an organic compound with the molecular formula C5H2ClNO3S and a molecular weight of 191.59 g/mol. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Nitrothiophene-2-carbonyl chloride can be synthesized through the chlorination of 5-nitrothiophene-2-carboxylic acid. The process involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: Although less common, the thiophene ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like triethylamine and solvents such as dichloromethane are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for the reduction of the nitro group.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Amines: Resulting from the reduction of the nitro group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Nitrothiophene-2-carbonyl chloride (CAS Number: 39978-57-9) has the molecular formula and a molecular weight of 191.59 g/mol. The compound features a thiophene ring substituted with a nitro group and a carbonyl chloride functional group, which contributes to its reactivity and utility in further chemical transformations.

Applications in Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its applications include:

- Synthesis of Agrochemicals : It is used as an intermediate in the production of various agrochemical compounds, including herbicides and fungicides. For instance, it is involved in the synthesis of tioxazafen, a proprietary seed treatment that enhances crop protection .

- Pharmaceutical Development : The compound is utilized in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to form stable complexes with biological molecules.

Agrochemical Development

A notable application of this compound is its role in creating tioxazafen, which is effective against several soil-borne pathogens. The synthesis process involves multiple steps where this compound acts as a key intermediate, demonstrating its importance in developing effective agricultural solutions.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents. Studies indicate that modifications to the nitro group can enhance biological activity, leading to new drug candidates that target specific diseases.

References Table

Mecanismo De Acción

The mechanism of action of 5-nitrothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparación Con Compuestos Similares

5-Nitrothiophene-2-carboxylic acid: The precursor to 5-nitrothiophene-2-carbonyl chloride.

2-Nitrothiophene: Another nitro-substituted thiophene derivative with similar reactivity.

Uniqueness: this compound is unique due to its dual functional groups (nitro and acyl chloride), which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules .

Actividad Biológica

5-Nitrothiophene-2-carbonyl chloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound (CAS 39978-57-9) is a nitro-substituted thiophene derivative. Its structure includes a carbonyl group attached to the thiophene ring, which enhances its reactivity and biological potential. The compound is often used as a precursor in the synthesis of various bioactive molecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including this compound. These compounds have been shown to possess potent activity against a range of pathogenic bacteria, including:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

The antibacterial efficacy of these compounds is attributed to their activation by bacterial nitroreductases, which reduce the nitro group to generate reactive intermediates that disrupt bacterial cellular functions. In particular, the nitrothiophene carboxamide derivatives have been identified as prodrugs requiring specific enzymatic activation within bacterial cells to exert their bactericidal effects .

Table 1: Antibacterial Activity of Nitrothiophene Derivatives

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Nitrothiophene Carboxamide | < 10 | E. coli |

| 5-Nitrothiophene Derivative | 20 | Klebsiella pneumoniae |

| This compound | < 15 | Shigella flexneri |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Recent investigations have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Studies

- A549 Cell Line Study : A study assessed the cytotoxic effects of several nitrothiophene derivatives on A549 cells. The results indicated that certain derivatives significantly reduced cell viability compared to control treatments, suggesting potential as anticancer agents .

- Multidrug-resistant Staphylococcus aureus : Another investigation revealed that compounds containing 5-nitrothiophene moieties displayed selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| 5-Nitrothiophene Derivative | 15 | Less toxic to non-cancerous cells |

| Compound with 5-Nitrothiophene | 10 | Comparable efficacy to standard chemotherapy |

Amoebicidal Activity

The compound has also been evaluated for its antiamoebic properties. Thiosemicarbazones derived from 5-nitrothiophene-2-carboxaldehyde exhibited significant antiamoebic activity against Entamoeba histolytica, with IC50 values indicating potent efficacy . The introduction of metal complexes (e.g., palladium and ruthenium) further enhanced this activity.

Table 3: Anti-Amoebic Activity of Thiosemicarbazones

| Compound | IC50 (µM) |

|---|---|

| 5-Nitrothiophene-4-BPTSCN | 2.56 |

| [Pd(5-NT-4-BPTSCN)Cl2] | 0.96 |

| [Ru(g4-C8H12)(5-NT-4-BPTSCN)Cl2] | 1.81 |

Propiedades

IUPAC Name |

5-nitrothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEANWQDRDXPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507887 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-57-9 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.